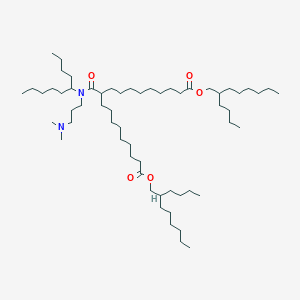![molecular formula C13H13FN4OS2 B13367052 3-[(Ethylsulfanyl)methyl]-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367052.png)
3-[(Ethylsulfanyl)methyl]-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-fluorophenyl ether is a complex organic molecule that features a triazole-thiadiazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-fluorophenyl ether typically involves multi-step organic reactions. The initial step often includes the formation of the triazole-thiadiazole core, followed by the introduction of the ethylsulfanyl and 4-fluorophenyl ether groups. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and fluorinated phenols. Reaction conditions may involve heating under reflux, use of catalysts, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, use of automated reactors, and purification methods like crystallization and chromatography are employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
The compound {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-fluorophenyl ether can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole-thiadiazole core can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, reduced triazole-thiadiazole derivatives, and substituted phenyl ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-fluorophenyl ether is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is considered for its potential use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-fluorophenyl ether involves its interaction with molecular targets such as enzymes or receptors. The triazole-thiadiazole core can bind to active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole-thiadiazole derivatives with different substituents. Examples include:
- {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether
- {3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-chlorophenyl ether
Uniqueness
The uniqueness of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-fluorophenyl ether lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group and the 4-fluorophenyl ether moiety may enhance its reactivity and potential bioactivity compared to similar compounds.
This detailed article provides a comprehensive overview of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-fluorophenyl ether, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H13FN4OS2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
3-(ethylsulfanylmethyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H13FN4OS2/c1-2-20-8-11-15-16-13-18(11)17-12(21-13)7-19-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3 |
Clave InChI |
DNFVSOAFHZHBNS-UHFFFAOYSA-N |
SMILES canónico |
CCSCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13366975.png)
![3-[(benzylsulfanyl)methyl]-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366983.png)

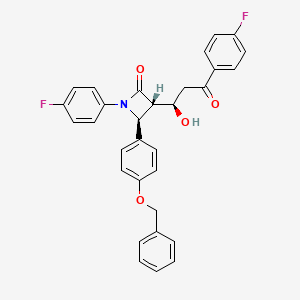
![2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate](/img/structure/B13367010.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B13367018.png)
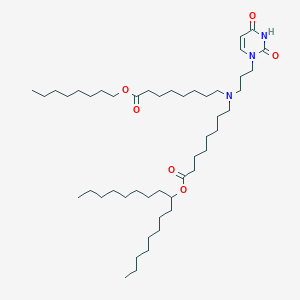
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13367034.png)
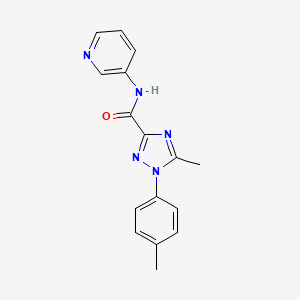
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13367044.png)
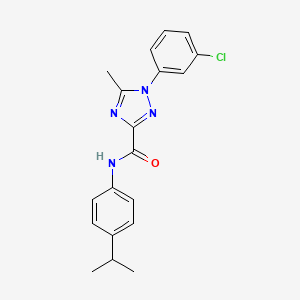
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367056.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]urea](/img/structure/B13367063.png)
